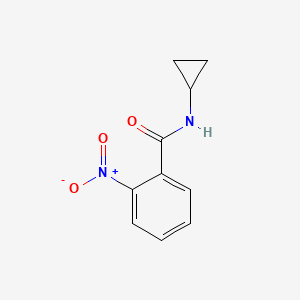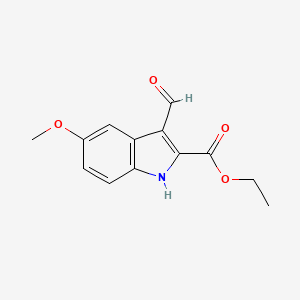![molecular formula C15H17NO3 B1298306 2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid CAS No. 731785-06-1](/img/structure/B1298306.png)
2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid" is a derivative of benzoic acid, which is a well-known conservative and an important precursor for the synthesis of various pharmaceuticals. The structure of this compound suggests that it contains a cyclohexenone ring, which is a common motif in natural products and pharmaceuticals, and an amino group attached to the benzoic acid ring, which could potentially be involved in hydrogen bonding and other interactions.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the reaction of 1,3-cyclohexadione with 2-aminobenzoic acid produced 2-(3-oxocyclohex-1-enyl)benzoic acid (HOBz), which is structurally similar to the compound of interest . This suggests that a similar synthetic approach could be employed for the synthesis of "2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid". The synthesis of such compounds typically involves the formation of an amide bond between the amine and the carboxylic acid group.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry . These studies provide insights into the electronic and geometric structure of the molecule, which can be crucial for understanding its reactivity and interactions with biological targets. The presence of the amino group and the cyclohexenone ring in the compound suggests that it may exhibit interesting electronic properties, such as the ability to form hydrogen bonds.
Chemical Reactions Analysis
The chemical reactivity of benzoic acid derivatives can be quite diverse. For example, azo-benzoic acids have been shown to undergo acid-base dissociation and azo-hydrazone tautomerism in solution . The presence of substituents on the benzoic acid ring can significantly affect the compound's reactivity, including its ability to form co-crystals or participate in hydrogen bonding . The compound of interest may also exhibit unique reactivity due to the presence of the cyclohexenone ring, which is known to participate in various organic reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and thermal stability, are influenced by their molecular structure . Co-crystalline phases and polymorphism can also affect these properties . The compound "2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid" is likely to have distinct physical and chemical properties due to its unique structure, which could be explored through experimental studies such as solubility tests, thermal analysis, and crystallography.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
- The reactivity of similar compounds, such as bis(5,5-dimethyl-3-thioxocyclohex-1-en-1-yl) sulfide with amines, demonstrates the potential of these cyclohexene derivatives in creating new organic compounds. Aminolysis of related sulfides occurs at carbonyl groups, conserving the divinyl sulfide fragment, which suggests the versatility of these compounds in synthetic organic chemistry (Timokhina et al., 2008).
Supramolecular Chemistry
- Research on hydrogen bonding between 2-aminoheterocyclic compounds and carboxylic acid derivatives emphasizes the role of these interactions in the construction of supramolecular architectures. The study showcases how these compounds can form organic salts through strong and weak non-covalent interactions, highlighting their potential in developing new crystalline materials (Jin et al., 2011).
Potential Biological Activities
- The synthesis of indole derivatives, which are essential elements of many natural and synthetic compounds with significant biological activity, has been explored. New derivatives were synthesized through reactions involving cyclohexa-2,5-dien-1-ylidene)arylsulfon(aroyl)amides, indicating the potential of these compounds in medicinal chemistry and drug development (Avdeenko et al., 2020).
Coordination Chemistry
- The synthesis of a novel azo ligand and its Co(III), Cd(II) complexes, derived from 2-amino-4,5-dimethyl thiazole, showcases the application of these compounds in coordination chemistry. The study not only covers the synthesis and characterization of these complexes but also explores their biological activities, demonstrating their potential as bioactive compounds (Waheeb et al., 2021).
Antimicrobial and Cytotoxic Studies
- Research into the synthesis and antimicrobial activity of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived ring systems has shown these compounds to have potential as antibacterial and antitubercular agents. This underlines the broader significance of cyclohexene derivatives in the development of new antimicrobial agents (Joshi et al., 2008).
Eigenschaften
IUPAC Name |
2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-15(2)8-10(7-11(17)9-15)16-13-6-4-3-5-12(13)14(18)19/h3-7,16H,8-9H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNAMIXDDBCQCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=CC=C2C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359026 |
Source


|
| Record name | SBB061904 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
731785-06-1 |
Source


|
| Record name | SBB061904 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Fluorophenoxy)ethyl]piperazine](/img/structure/B1298226.png)


![Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1298232.png)

![4-[(4-Fluoro-3-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298236.png)

![(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1298248.png)




![Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester](/img/structure/B1298269.png)
![2-[[4-(2-methylpropoxy)benzoyl]amino]acetic Acid](/img/structure/B1298271.png)